Cas no 2411337-44-3 ((2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide)
(2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z3952172274
- (2E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
- (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
- (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide
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- Inchi: 1S/C14H25N3O/c1-16(2)8-3-4-14(18)15-13-7-9-17(11-13)10-12-5-6-12/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+
- InChI Key: WKRZZQAFMQODFQ-ONEGZZNKSA-N
- SMILES: O=C(/C=C/CN(C)C)NC1CCN(C1)CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 310
- XLogP3: 0.8
- Topological Polar Surface Area: 35.6
(2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574651-0.05g |
(2E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide |
2411337-44-3 | 90% | 0.05g |
$246.0 | 2023-09-14 |
(2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide
Introduction to (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide (CAS No. 2411337-44-3)
(2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide, identified by its CAS number 2411337-44-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a conjugated system with a pyrrolidine ring and an amide functional group, has garnered attention due to its structural complexity and potential biological activity. The presence of a cyclopropylmethyl substituent and a dimethylamino group introduces unique electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.
The compound's structure is characterized by a trans-configured double bond (indicated by the "(2E)" prefix), which influences its overall conformation and reactivity. The pyrrolidine ring, a common motif in bioactive molecules, contributes to the compound's solubility and interaction with biological targets. Additionally, the amide linkage provides a site for hydrogen bonding, which is crucial for binding to proteins and enzymes. These structural features make (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The cyclopropylmethyl group, in particular, has been shown to enhance binding affinity and selectivity in various drug candidates. This substitution pattern is often found in compounds that exhibit potent activity against enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The dimethylamino group further modulates the compound's pharmacokinetic properties, improving its bioavailability and metabolic stability.
Current research in the field of drug discovery increasingly focuses on identifying molecules that can modulate protein-protein interactions (PPIs). The unique architecture of (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide suggests that it may interact with PPIs involved in critical biological pathways. For instance, studies have shown that compounds with amide functionalities can disrupt protein-protein interactions by competing with natural ligands or by inducing conformational changes in target proteins. This capability makes such molecules valuable tools for developing targeted therapies.
The synthesis of (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide presents both challenges and opportunities for synthetic chemists. The conjugated system requires careful control during synthesis to ensure the desired stereochemistry is achieved. Additionally, the presence of sensitive functional groups necessitates the use of mild reaction conditions to prevent unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it possible to produce complex molecules like this one with high yield and purity.
The pharmacological evaluation of (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide has revealed promising results in preclinical studies. Initial assays suggest that the compound exhibits moderate activity against certain enzymes and receptors, indicating its potential as a lead compound for further optimization. Furthermore, its structural features suggest that it may have favorable pharmacokinetic properties, such as good solubility and metabolic stability. These findings are encouraging and warrant further investigation into its therapeutic potential.
In conclusion, (2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide (CAS No. 2411337-44-3) is a structurally interesting compound with significant pharmacological potential. Its unique combination of functional groups and stereochemistry makes it a valuable candidate for drug discovery efforts aimed at developing novel therapeutics. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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